molecular formula C3H8N2O4S2 B13798163 4,5-Dihydrothiazol-2-amine sulphate CAS No. 85959-63-3

4,5-Dihydrothiazol-2-amine sulphate

Cat. No.: B13798163
CAS No.: 85959-63-3
M. Wt: 200.2 g/mol
InChI Key: HMFCCVGAFFKVDM-UHFFFAOYSA-N
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Description

4,5-Dihydrothiazol-2-amine sulphate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrothiazol-2-amine sulphate typically involves the reaction of 3-aminopropylamine with carbon disulfide and an appropriate halogenating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with sulfuric acid to form the sulphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrothiazol-2-amine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydrothiazol-2-amine sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydrothiazol-2-amine sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4,5-Dihydrothiazol-2-amine sulphate can be compared with other thiazole derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the sulphate group, which can influence its solubility and reactivity compared to other thiazole derivatives .

List of Similar Compounds

Properties

CAS No.

85959-63-3

Molecular Formula

C3H8N2O4S2

Molecular Weight

200.2 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid

InChI

InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4)

InChI Key

HMFCCVGAFFKVDM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.OS(=O)(=O)O

Related CAS

85959-63-3
1779-81-3 (Parent)

Origin of Product

United States

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